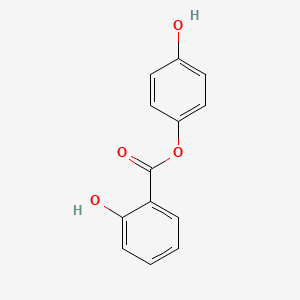

4-Hydroxyphenyl 2-hydroxybenzoate

Description

Contextualization within Phenolic Ester Chemistry and Salicylate (B1505791) Derivatives

4-Hydroxyphenyl 2-hydroxybenzoate is a classic example of a phenolic ester, specifically a salicylate derivative, formed from the esterification of salicylic (B10762653) acid and a phenol (B47542)—in this case, 4-hydroxyphenol (hydroquinone). smolecule.com The synthesis is typically achieved through an esterification reaction where the parent compounds, p-hydroxybenzoic acid and hydroquinone (B1673460), are reacted in approximately equivalent molar ratios. smolecule.comgoogle.com This reaction is often performed in an inert solvent like toluene (B28343) or xylene and facilitated by an esterification catalyst, such as a combination of boric acid and sulfuric acid, while removing the water byproduct. google.comprepchem.com

The chemical behavior of this compound is characteristic of aromatic esters. It can undergo hydrolysis, breaking the ester bond to revert to its constituent acid and alcohol. smolecule.comnumberanalytics.com The presence of hydroxyl groups also makes it susceptible to oxidation reactions. smolecule.com As a salicylate, it belongs to a broad class of compounds recognized for their diverse biological activities, which has spurred extensive research into their synthesis and potential applications. globalresearchonline.netresearchgate.net

| Method | Description | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Esterification | The primary method for forming the ester bond. | 4-hydroxyphenol and salicylic acid | Acid catalysts, reflux conditions | smolecule.com |

| Dispersed Medium Reaction | A process where reactants are predominantly dispersed in a reaction medium. | p-hydroxybenzoic acid and hydroquinone | Esterification catalyst (e.g., boric acid and sulfuric acid), inert solvent (e.g., xylene), reflux with water removal | google.comprepchem.com |

Interdisciplinary Significance in Contemporary Chemical Science

The significance of this compound and related salicylate derivatives extends across multiple scientific disciplines. In materials science, the compound is a valuable intermediate for producing high-performance polymers. google.com Specifically, it can be used to manufacture linear or mixed polycarbonates that exhibit liquid-crystalline properties. google.comacs.org Polymers derived from similar hydroxybenzoic acids are noted for their high crystallinity, thermal stability, and strength, making them suitable for applications like self-lubricating bearings and seals. britannica.com

In the realm of medicinal chemistry and biology, salicylate derivatives are a subject of intense study due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. smolecule.comglobalresearchonline.netresearchgate.net The structural features of this compound, particularly its hydroxyl groups, allow it to interact with biological molecules. smolecule.com This has led to investigations into its potential as an antioxidant for scavenging free radicals and as an enzyme inhibitor. smolecule.com Related hydroxybenzoic acids have demonstrated antimicrobial effectiveness against various bacteria. globalresearchonline.nettandfonline.com

Evolution of Research Trajectories for Complex Aromatic Esters

Research into aromatic esters, once focused on fundamental synthesis and basic reactions, has evolved significantly. acs.orgresearchgate.net Historically, these esters were valued for their fragrant properties and as stable intermediates in organic synthesis. numberanalytics.comfragrantica.com However, activating the inert C(acyl)–O bond in aromatic esters for use in cross-coupling reactions posed a major challenge for decades. acs.org

Contemporary research has overcome many of these hurdles, establishing aromatic esters as viable and abundant alternatives to aryl halides in sophisticated chemical transformations. acs.org Modern catalysis has unlocked a variety of new reactions, including decarbonylative couplings, deoxygenative couplings, and aryl exchange reactions. acs.org A novel development in this field is the "ester dance" reaction, where an ester group can be controllably moved to an adjacent position on an aromatic ring using palladium catalysis. nih.gov This allows for the synthesis of uncommon substitution patterns that are otherwise difficult to achieve. nih.gov These advanced methodologies represent a shift towards using common and stable feedstocks like aromatic esters to construct complex and valuable molecules with greater efficiency and precision. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNKAYBBJKLRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Hydroxyphenyl 2 Hydroxybenzoate

Classical Esterification Pathways

The most fundamental approach to synthesizing 4-Hydroxyphenyl 2-hydroxybenzoate is through the direct reaction of its constituent alcohol and carboxylic acid precursors. This method, a cornerstone of organic synthesis, is adaptable through the use of various catalysts and reaction media to enhance yield and purity.

Direct Condensation Reactions of 4-Hydroxyphenol and 2-Hydroxybenzoic Acid

The direct condensation, or esterification, of 4-hydroxyphenol with 2-hydroxybenzoic acid forms the target molecule, this compound. nih.gov This reaction involves the removal of a water molecule from the carboxylic acid and the phenolic hydroxyl group. The process is typically reversible and requires a catalyst to proceed at a practical rate.

In a related synthesis of phenyl salicylate (B1505791) from phenol (B47542) and salicylic (B10762653) acid, the reactants are heated together in the presence of a dehydrating agent or catalyst to drive the reaction towards the ester product. wikipedia.org One documented method involves heating salicylic acid with phenol in the presence of phosphoryl chloride. wikipedia.org Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification under milder conditions. google.com

Catalyst Systems in Ester Synthesis

The choice of catalyst is crucial in the esterification of phenols, influencing both the reaction rate and the selectivity towards the desired product. Both homogeneous and heterogeneous catalysts are employed.

Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, are common homogeneous catalysts for esterification. They function by protonating the carbonyl oxygen of the salicylic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydroxyl group of the 4-hydroxyphenol.

Lewis acids are also effective catalysts. For instance, the synthesis of salicylic acid phenylethyl ester has been successfully catalyzed by zinc triflate (Zn(OTf)₂). nih.gov In the synthesis of the closely related phenyl salicylate, phosphoryl chloride (POCl₃) has been used effectively. wikipedia.org These catalysts work by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid for esterification.

Solid acid catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions. A study on the synthesis of phenyl salicylate from salicylic acid and phenol investigated a range of solid acid catalysts. capes.gov.br The catalysts included various oxides like Al₂O₃, SiO₂, and ZrO₂, as well as their sulfated forms which exhibit enhanced acidity. capes.gov.br Zeolites such as Na-Y, Na-β, and ZSM-5, in their protonated forms, also demonstrated high catalytic activity. capes.gov.br These solid acids provide active sites on their surface where the esterification reaction can occur. All tested solid catalysts showed high selectivity for the desired phenyl salicylate product. capes.gov.br

Optimization of Reaction Conditions and Yields

Achieving a high yield of this compound depends on the careful optimization of several reaction parameters, including the solvent system, temperature, and molar ratio of reactants.

The choice of solvent can significantly impact the reaction equilibrium and rate. In many esterification reactions, a non-polar solvent that allows for the azeotropic removal of water is preferred to drive the reaction to completion. For example, in a related synthesis of a similar ester, xylene was used as the reaction medium. researchgate.net The removal of water as it is formed shifts the equilibrium towards the products, thereby increasing the yield.

In some cases, one of the reactants can be used in excess to act as both a reactant and the solvent. For instance, in the synthesis of methyl salicylate, an excess of methanol (B129727) is used to push the reaction forward. The reaction can also be carried out under solvent-free conditions, which is an environmentally friendlier approach, by heating the reactants together with a solid catalyst.

Below is a table summarizing various catalytic systems and conditions used for the synthesis of phenyl salicylate, a compound structurally similar to this compound, which provides insight into potential synthetic routes.

| Catalyst System | Reactants | Solvent | Key Conditions | Yield | Reference |

| Phosphoryl Chloride | Salicylic Acid, Phenol | None | Heating | Not specified | wikipedia.org |

| Sulfuric Acid | Salicylic Acid, Phenol | Not specified | Not specified | Not specified | chemicalbook.com |

| Thionyl Chloride | Salicylic Acid, Benzonitrile | Benzonitrile | 75 - 145°C, 4h | 74% | chemicalbook.com |

| DCC, DMAP | Salicylic Acid, Phenol | Anhydrous Ether | Ultrasonic stirring, 25-35 min | High | google.com |

| Solid Acids (Zeolites, Sulfated Oxides) | Salicylic Acid, Phenol | Liquid Phase | Refluxing | Active, 100% selectivity | capes.gov.br |

Temperature and Pressure Influence

The formation of this compound and related phenolic compounds is significantly affected by reaction temperature and pressure. In the synthesis of this compound via the esterification of p-hydroxybenzoic acid and hydroquinone (B1673460), the reaction is typically conducted at elevated temperatures. google.com One specific method involves heating the reaction mixture to its reflux temperature, which is approximately 175°C. google.com The process is carried out until the theoretical amount of water generated by the reaction is completely removed, which can take several hours. google.com

For related preparations of hydroxybenzaldehydes from phenolic compounds, reaction temperatures can range from 120°C to 350°C, with a preferred range of 150°C to 220°C. google.com These reactions are often performed under the autogenous pressure of the reactants, meaning the pressure is generated by the vapor of the reaction mixture at the given temperature in a sealed vessel. google.com The degree of conversion of the starting materials is controlled by parameters including temperature and reaction duration. google.com

Table 1: Influence of Temperature and Pressure on Synthesis

| Parameter | Conditions | Compound/Process | Source |

|---|---|---|---|

| Temperature | Approx. 175°C (Reflux) | This compound | google.com |

| Temperature | 120°C - 350°C | 4-hydroxybenzaldehyde (B117250) derivatives | google.com |

| Pressure | Autogenous | 4-hydroxybenzaldehyde derivatives | google.com |

Isolation and Purification Techniques for Ester Products

Following the synthesis, the isolation and purification of the ester product are critical steps to ensure high purity. For this compound synthesized from p-hydroxybenzoic acid and hydroquinone, a common procedure involves cooling the reaction mixture to room temperature. google.com This cooling process often results in the precipitation of the crude product. google.com The solid product is then separated from the reaction medium by suction filtration. google.com To remove residual reactants and byproducts, the collected solid is washed with a suitable solvent, such as xylene, and subsequently dried under reduced pressure to yield the final product. google.com

In other related processes, such as the preparation of acid-activated clays (B1170129) used as catalysts, purification involves filtering the slurry through filter paper and washing the residue with distilled water until it is free of acid. google.com The purified material is then dried in an oven at temperatures around 50-60°C. google.com While this specific process is for a catalyst, the principles of filtration, washing, and drying are fundamental and broadly applicable in the purification of solid organic products like phenolic esters.

Advanced and Green Synthesis Strategies

In line with the principles of green chemistry, advanced synthetic methods are being developed to provide more sustainable alternatives to traditional chemical synthesis. nih.gov These strategies often involve the use of biocatalysts, which operate under milder conditions and can reduce the generation of hazardous byproducts. nih.govscielo.br

Enzymatic Transesterification and Esterification

Enzymatic catalysis, particularly using lipases, has emerged as a versatile tool for the synthesis of esters. scielo.br Lipases (EC 3.1.1.3) are hydrolases that can catalyze not only the hydrolysis of triglycerides but also the reverse reaction of esterification, especially in environments with low water activity. scielo.br This adaptability allows for a wide range of bioconversion reactions, including esterification, transesterification, and acidolysis, making them highly valuable in various industries. scielo.br The use of enzymes allows for reactions to be conducted in milder conditions, which often leads to the formation of fewer by-products compared to conventional chemical routes. nih.gov

Lipase-Catalyzed Synthesis of Phenolic Esters

Lipases are particularly effective in catalyzing the synthesis of phenolic esters. Immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435, is a widely used and highly active biocatalyst for this purpose. nih.govnih.gov Research has demonstrated the successful synthesis of various phenolic esters by reacting aromatic alcohols with carboxylic acids in the presence of CALB. nih.gov For example, esters have been synthesized by reacting aromatic alcohols like 4-hydroxybenzyl alcohol with hexanoic acid in an organic solvent such as tert-butyl methyl ether at a controlled temperature of 37°C. nih.gov

The efficiency of lipase-catalyzed reactions is influenced by several key parameters, including the choice of lipase, reaction medium, temperature, and the molar ratio of the substrates. nih.govcapes.gov.br For instance, the optimal temperature for the synthesis of a sugar ester using lipase N-435 was found to be 60°C. capes.gov.br The solvent also plays a crucial role; lipase-catalyzed esterification requires a minimal amount of water in the enzyme's microenvironment, and organic solvents can be used to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov

Table 2: Parameters for Lipase-Catalyzed Ester Synthesis

| Parameter | Details | Example Application | Source |

|---|---|---|---|

| Enzyme | Immobilized Lipase B from Candida antarctica (CALB) | Synthesis of hexanoic acid esters of phenolic alcohols | nih.gov |

| Reaction Medium | Organic solvents (e.g., tert-butyl methyl ether, 2-methyl-2-butanol) | Esterification of aromatic alcohols | nih.govacs.org |

| Temperature | 37°C - 60°C | Synthesis of phenolic and sugar esters | nih.govcapes.gov.br |

| Substrate Ratio | 1:2 (alcohol:acid) | Synthesis of vanillyl hexanoate (B1226103) | nih.gov |

Biocatalytic Resolution and Stereoselective Synthesis

Biocatalysis is a powerful method for achieving kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. nih.gov This is particularly important in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity. nih.gov Lipases exhibit high stereoselectivity, which can be exploited in the synthesis of chiral molecules. nih.gov

The process of kinetic resolution via transesterification involves the enzyme selectively catalyzing the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile. nih.gov While direct application to this compound is not detailed in the provided sources, the principle demonstrates the potential of using biocatalysts to achieve stereoselective synthesis if chiral centers were present or introduced into the precursor molecules. The enantioselectivity of lipases is a key feature, allowing them to distinguish between different chemical groups and stereoisomers. nih.gov

Protecting Group Strategies in Selective Functionalization

In multi-step organic synthesis involving complex molecules with multiple reactive sites, protecting groups are essential tools to achieve chemoselectivity. fiveable.meyoutube.com A protecting group temporarily masks a functional group to prevent it from reacting under certain conditions, while another part of the molecule is modified. youtube.comnumberanalytics.com A good protecting group must be easy to attach, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule. youtube.com

For the synthesis of a molecule like this compound, which involves precursors with multiple hydroxyl groups (hydroquinone and salicylic acid), protecting group strategies would be crucial to prevent unwanted side reactions, such as self-polymerization or reaction at the wrong hydroxyl group.

Common protecting groups for hydroxyl groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS), and benzyl (B1604629) (Bn) ethers. fiveable.meyoutube.com For instance, a less hindered primary alcohol can be selectively protected over more hindered alcohols using bulky silyl chlorides. fiveable.me Similarly, the phenolic hydroxyls of hydroquinone and salicylic acid have different acidities (pKa), which could be exploited for regioselective protection. fiveable.me

The choice of protecting group depends on the subsequent reaction conditions. Silyl ethers are generally stable to basic conditions but can be removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comyoutube.com Benzyl ethers are stable to a wider range of conditions but are typically removed by catalytic hydrogenation. youtube.com The strategic use of "orthogonal" protecting groups, which can be removed under different conditions (e.g., an acid-labile Boc group and a base-labile Fmoc group), allows for the selective deprotection of specific functional groups during a synthesis. fiveable.me

Table 3: Common Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability | Source |

|---|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBS | TBS-Cl, imidazole | Fluoride source (e.g., TBAF) | Base stable | youtube.comnumberanalytics.com |

| Benzyl | Bn | Benzyl halide, strong base | Catalytic Hydrogenation (H₂, Pd/C) | Acid and base stable | youtube.com |

Microwave-Assisted and Flow Chemistry Approaches

Modern synthetic chemistry increasingly relies on technologies like microwave irradiation and continuous flow systems to enhance reaction efficiency, reduce environmental impact, and improve product yields.

While specific literature detailing the direct synthesis of this compound using these advanced methods is not extensively documented, the successful application of these techniques to structurally related compounds provides a strong basis for their potential utility.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various esters and phenolic compounds.

For instance, the esterification of salicylic acid with isoamyl alcohol has been effectively carried out under microwave irradiation, achieving a yield of 84.9% in 40 minutes. researchgate.net The optimal conditions involved a 1:5 molar ratio of salicylic acid to isoamyl alcohol, with sulfuric acid as a catalyst. researchgate.net Similarly, other compounds containing a 4-hydroxyphenyl moiety, such as certain chalcone (B49325) analogs and nitrones, have been synthesized efficiently using microwave assistance. researchgate.netundip.ac.idnih.gov In one example, the methylation of p-coumaric acid, another hydroxyphenyl-containing molecule, was successfully performed using a domestic microwave. unair.ac.id The synthesis of salicyl acyloxy phosphonate (B1237965) derivatives has also been achieved through microwave-assisted reactions of salicylic acid. researchgate.net These examples strongly suggest that the esterification of 2-hydroxybenzoic acid and hydroquinone could be significantly optimized by employing microwave irradiation, likely leading to shorter reaction times and improved efficiency.

Flow Chemistry Approaches:

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govscribd.com This methodology involves pumping reagents through a network of tubes or channels, where the reaction occurs. researchgate.net Flow systems offer superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. researchgate.netnih.gov

Esterification reactions, which are often equilibrium-limited, are particularly well-suited for flow chemistry. aidic.it A technique known as reactive distillation can be employed in a continuous flow setup to continuously remove byproducts, such as water, thereby driving the reaction towards completion and achieving high conversion rates. aidic.it This approach has been successfully used for the production of esters like 2-phenyl ethyl acetate. aidic.it The synthesis of other esters has also been demonstrated in telescoped continuous flow protocols, where multiple reaction steps are integrated seamlessly. acs.org

Given these precedents, a continuous flow process for the synthesis of this compound could be designed. Such a system, potentially integrating in-line purification, would involve continuously feeding solutions of 2-hydroxybenzoic acid and hydroquinone into a heated reactor module to produce the ester with high efficiency and purity. nih.govmdpi.com

Synthesis as a Component of Hybrid Molecules and Conjugates

This compound is not only synthesized as a standalone compound but also serves as a key structural component in the design of more complex hybrid molecules and conjugates. This strategy aims to combine the properties of its parent molecules, hydroquinone and salicylic acid, into a single entity.

Construction of Hydroquinone-Salicylic Acid Conjugates

A primary application for the synthesis of this compound is its role as a codrug, or conjugate, of hydroquinone and salicylic acid. mdpi.com This approach is designed to create novel compounds for applications such as treating melasma, by combining a tyrosinase inhibitor (hydroquinone) and a chemical peeling agent (salicylic acid) in one molecule. mdpi.com

The synthesis involves joining the two parent drugs via an ester linkage. The monoester form is this compound (HPH), while a diester form, 1,4-phenylene bis(2-hydroxybenzoate) (PBH), can also be synthesized. mdpi.com These conjugates are designed to be hydrolyzed by esterase enzymes present in the skin, releasing the parent drugs at the target site. mdpi.com Research has shown that these conjugates exhibit higher lipophilicity and lower aqueous solubility compared to the parent drugs. mdpi.com This property can lead to enhanced skin retention and targeted delivery. mdpi.com For example, studies have demonstrated that the total absorption of HPH and PBH resulted in a 13-fold and 19-fold enhancement in cutaneous retention, respectively, compared to hydroquinone alone. mdpi.com

Below is a table summarizing the characteristics of these conjugates based on available research findings.

| Property | This compound (HPH) | 1,4-Phenylene bis(2-hydroxybenzoate) (PBH) | Hydroquinone (HQ) | Salicylic Acid (SA) |

| Conjugate Type | Monoester | Diester | Parent Drug | Parent Drug |

| Lipophilicity | Higher than parent drugs | Higher than parent drugs | Lower | Lower |

| Aqueous Solubility | Less than parent drugs | Less than parent drugs | Higher | Higher |

| Enzymatic Hydrolysis | Converts to parent drugs in esterases | Shows greater hydrolysis than HPH | N/A | N/A |

| Skin Retention | 13-fold increase vs. HQ | 19-fold increase vs. HQ | Baseline | Baseline |

| Tyrosinase Inhibition | 3% | 7% | 23% | N/A |

This table is based on data presented in the referenced study. mdpi.com

Linker Chemistries for Multi-Component Systems

The design of any multi-component system, such as a drug conjugate, relies heavily on the linker that connects the individual molecular entities. researchgate.net The linker's properties are critical as they influence the stability, solubility, and release mechanism of the active components. researchgate.net

In the case of this compound, the ester bond itself functions as the simplest form of a cleavable linker. This ester linkage is susceptible to hydrolysis, particularly by enzymes like esterases found in the body, which allows for the controlled release of salicylic acid and hydroquinone. mdpi.com

For more sophisticated multi-component systems, a variety of linker chemistries can be employed. researchgate.net These can be broadly categorized as cleavable or non-cleavable. researchgate.net

Cleavable Linkers: These are designed to break under specific physiological conditions. Examples include acid-cleavable linkers that degrade in the low pH environment of lysosomes, or enzyme-cleavable linkers. Self-immolative linkers, such as the para-aminobenzyl alcohol (PAB) group, are another advanced type that degrades through an electronic cascade process once triggered. researchgate.net

Non-Cleavable Linkers: These form a stable connection between the molecular components. In such cases, the entire conjugate must be internalized and the antibody or carrier portion digested to release a payload-linker complex. researchgate.net

The choice of linker can significantly impact the efficacy of the conjugate. For example, in the development of other multi-component inhibitors, altering the linker from a methylene (B1212753) group to a longer ethylene (B1197577) group has been shown to decrease biological activity, demonstrating the critical nature of linker design. acs.org

Derivatization from Precursors (e.g., 2-hydroxybenzoic acid)

The most direct synthetic route to this compound involves the derivatization of its chemical precursors: 2-hydroxybenzoic acid (salicylic acid) and hydroquinone. mdpi.com This transformation is a classic esterification reaction.

The process typically involves reacting 2-hydroxybenzoic acid with hydroquinone in the presence of an esterification catalyst. google.com While specific conditions for this exact molecule can vary, related processes for phenyl esters use catalysts like a borate-sulfuric acid complex and can be carried out at temperatures ranging from 75°C to 285°C. google.com The synthesis of the hydroquinone-salicylic acid conjugate has been successfully achieved and described in scientific literature, confirming the viability of this precursor-based approach. mdpi.com

The precursors themselves are readily available commodity chemicals.

2-Hydroxybenzoic Acid (Salicylic Acid): This compound has a long history of industrial production. It can also be synthesized through "green chemistry" methods, for example, from natural wintergreen oil (methyl salicylate), with yields reported in the range of 91-93%. thieme-connect.de

Hydroquinone (1,4-dihydroxybenzene): This aromatic compound is produced on a large scale industrially. frontiersin.org It can also be synthesized in the laboratory through various methods, including the oxidation of phenol or via nucleophilic aromatic substitution routes starting from chlorobenzene. frontiersin.org Biotechnological routes are also being explored, with engineered microbes capable of producing 4-hydroxybenzoate (B8730719) (a related precursor) from renewable feedstocks like glucose.

Molecular Structure, Spectroscopic Characterization, and Conformational Analysis of 4 Hydroxyphenyl 2 Hydroxybenzoate

Advanced Spectroscopic Elucidation of Molecular Architecture

The definitive identification and structural analysis of 4-Hydroxyphenyl 2-hydroxybenzoate rely on a combination of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the molecule's connectivity, molecular formula, and the nature of its functional groups.

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals corresponding to the two phenolic hydroxyl groups and the aromatic protons on both rings. The protons on the salicylate (B1505791) ring are chemically distinct from those on the 4-hydroxyphenyl ring, leading to separate signal patterns. The salicylate portion typically shows a complex pattern for its three adjacent aromatic protons, while the 4-hydroxyphenyl group, due to its symmetry, is expected to show a characteristic AA'BB' system, appearing as two doublets. The phenolic protons would appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. With 13 carbon atoms in this compound, the spectrum should display a corresponding number of signals, unless symmetry results in equivalence. Key signals include the ester carbonyl carbon (C=O) at a downfield shift (typically 160-170 ppm), carbons attached to hydroxyl groups, and the remaining aromatic carbons. The chemical shifts provide evidence for the electronic environment of each carbon atom. For instance, carbons bonded to oxygen appear at higher chemical shifts than unsubstituted aromatic carbons. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Salicylate-OH | 10.0 - 11.0 | br s |

| Hydroxyphenyl-OH | 9.0 - 10.0 | br s |

| Salicylate Ring (H3, H4, H5, H6) | 6.9 - 8.0 | m |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 170 |

| C-O (Salicylate, C2) | 160 - 162 |

| C-O (Hydroxyphenyl, C4') | 155 - 158 |

| C-O (Ester linkage, C1') | 143 - 146 |

| Aromatic CHs & C-C | 115 - 138 |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D spectra and understanding spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons. It would be used to trace the connectivity of the aromatic protons within the salicylate ring and confirm the coupling patterns in the 4-hydroxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning each aromatic proton signal to its corresponding carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This powerful technique would definitively establish the ester linkage by showing a correlation from the protons on the 4-hydroxyphenyl ring to the ester carbonyl carbon of the salicylate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for conformational analysis, such as determining the preferred orientation of the two aromatic rings relative to each other.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS is critical for confirming the molecular formula of a compound with high accuracy. For this compound (C₁₃H₁₀O₄), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. A close match between the theoretical and measured mass provides strong evidence for the compound's elemental composition. mdpi.com This technique helps to distinguish the target compound from isomers or other molecules with the same nominal mass.

Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀O₄ |

| Nominal Mass | 230 amu |

| Exact Mass (Monoisotopic) | 230.05791 u |

| Predicted Key Fragments (m/z) | 121 (salicyloyl cation), 109 (hydroxyphenoxy radical) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is an excellent method for identifying the functional groups present. farmaceut.org

In this compound, several key functional groups give rise to characteristic absorption bands:

O-H Stretching: The two phenolic hydroxyl groups will produce broad absorption bands in the region of 3200-3600 cm⁻¹. The breadth of these peaks is a result of hydrogen bonding. The intramolecular hydrogen bond between the salicylate -OH group and the ester carbonyl is expected to produce a distinct, broad band. docbrown.info

C=O Stretching: The ester carbonyl group will show a strong, sharp absorption band, typically in the range of 1680-1730 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring and the intramolecular hydrogen bond.

C-O Stretching: The C-O stretching vibrations of the ester and phenol (B47542) groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C and C-H Stretching: The stretching vibrations of the aromatic rings (C=C bonds) usually appear as a series of peaks between 1450-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ester C=O | Stretch | 1680 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester/Phenol C-O | Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

The electronic absorption properties of this compound are determined by the chromophoric groups present in its structure. A chromophore is the part of a molecule responsible for absorbing light in the ultraviolet-visible region, which corresponds to the energy required for electronic transitions, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). nih.gov The structure of this compound contains two key chromophoric systems: the 2-hydroxybenzoate group (a salicylate derivative) and the 4-hydroxyphenyl group (a phenol derivative).

The salicylate portion, similar to salicylic (B10762653) acid and its esters like phenyl salicylate, possesses an aromatic ring conjugated with a carbonyl group and a hydroxyl group. nih.govwikipedia.org This extended π-system is a strong chromophore. The electronic transitions expected for this part of the molecule are primarily π → π* transitions, which are typically intense and occur at specific wavelengths in the UV region. nih.gov For instance, salicylic acid itself exhibits absorption maxima around 234 nm and 303 nm. researchgate.netresearchgate.net Phenyl salicylate is also known to absorb UV radiation, which is why it has been used in sunscreens. wikipedia.org

The second chromophore is the 4-hydroxyphenyl group, which is structurally related to hydroquinone (B1673460). Hydroquinone in an aqueous solution shows a primary absorption maximum at approximately 289-293 nm, with other peaks observable at shorter wavelengths. researchgate.netmu-varna.bgpolpharma.com This absorption is also due to π → π* transitions within the benzene (B151609) ring, with the hydroxyl groups acting as auxochromes. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. ju.edu.jo

Table 1: Expected Electronic Transitions and Chromophores

| Chromophoric Group | Key Structural Features | Expected Transition Types |

|---|---|---|

| 2-Hydroxybenzoate | Aromatic ring, carbonyl group, hydroxyl group | π → π, n → π |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This information provides definitive insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any single crystal X-ray diffraction data for this compound. cam.ac.ukcam.ac.uk Therefore, the exact solid-state conformation, including detailed bond lengths and angles for this specific compound, has not been experimentally determined and reported in the searched sources.

For related compounds, such as methyl 4-hydroxybenzoate (B8730719), single-crystal X-ray studies have been performed, revealing detailed information about their molecular geometry and hydrogen bonding networks in the solid state. nih.gov Similarly, the crystal structures of various other hydroxybenzoic acid derivatives and their co-crystals have been extensively studied, providing a basis for understanding how these molecules pack in a crystal lattice. nih.govufms.br However, without direct experimental data for this compound, any discussion of its specific crystal structure remains speculative.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. researchgate.netresearchgate.net The phenomenon of polymorphism is well-documented for related compounds. For example, phenyl salicylate (salol) is known to exist in at least two polymorphic forms, a stable and a metastable phase, which have been characterized by spectroscopic and X-ray powder diffraction methods. researchgate.netpolpharma.comresearchgate.net

Given the presence of flexible torsion angles and hydrogen bonding donor and acceptor groups (the hydroxyl and carbonyl groups) in this compound, it is theoretically possible that this compound could also exhibit polymorphism. The specific arrangement of molecules in the crystal lattice (crystal packing) would be dictated by a balance of intermolecular forces, primarily hydrogen bonding between the hydroxyl and carbonyl groups, and van der Waals interactions between the aromatic rings. However, in the absence of experimental crystallographic studies for this compound, the existence and nature of any potential polymorphs have not been documented.

Conformational Dynamics and Isomerism

The relative orientation of the two aromatic rings and the ester group can lead to different conformers. Theoretical studies on related molecules, such as hydroxybenzoic acid isomers, have shown that multiple conformers can exist, with their relative populations determined by their energetic stability. ju.edu.jo For instance, in 3- and 4-hydroxybenzoic acids, different orientations of the carboxyl and hydroxyl groups lead to various conformers. ju.edu.jo In the case of 2-hydroxybenzoic acid (salicylic acid), a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen significantly restricts conformational freedom, favoring a planar structure. ju.edu.jo A similar intramolecular hydrogen bond is expected in the 2-hydroxybenzoate moiety of the target molecule.

Furthermore, isomerism is a key consideration. This compound is one of several positional isomers of dihydroxy-substituted phenyl benzoate (B1203000). For example, changing the positions of the hydroxyl groups on either ring would result in a different isomer with potentially different chemical and physical properties.

No specific computational or experimental studies on the conformational dynamics or isomerism of this compound were found in the searched literature. Therefore, while the potential for different conformations and the existence of various positional isomers are clear from its structure, a detailed analysis of their relative energies and barriers to interconversion for this specific molecule is not available.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenyl salicylate |

| Hydroquinone |

| Salicylic acid |

| Methyl 4-hydroxybenzoate |

| 3-Hydroxybenzoic acid |

Computational Chemistry and Theoretical Investigations of 4 Hydroxyphenyl 2 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve the Schrödinger equation (or its approximations) to determine molecular characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov DFT calculations can predict geometries, energies, and other electronic properties. For instance, in a study on a chalcone (B49325) derivative, DFT with the B3LYP hybrid functional and 6-311++G(d,p) basis set was used to examine structural, electronic, and reactivity properties.

Molecular Orbitals and Energy Levels

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

In computational studies of related phenolic compounds like raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one), the HOMO-LUMO energy separation in an aqueous environment was calculated to be approximately 7.8 eV, indicating moderate chemical reactivity. researchgate.net Analysis of the FMOs for raspberry ketone revealed that the HOMO is primarily located on the phenyl ring, suggesting it is the likely site for electrophilic attack, while the LUMO is centered around the carbonyl group, the probable site for nucleophilic attack. researchgate.net For a chalcone derivative, the calculated energy gap was found to be around 3.75 eV, indicating its potential reactivity.

Illustrative FMO Data for a Related Chalcone Derivative

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -5.877 |

| E (LUMO) | -2.124 |

| Energy Gap (ΔE) | 3.753 |

Data from a study on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, used here for illustrative purposes.

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule. They illustrate the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For example, in a study of 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide, MEP analysis showed strong electron-rich centers around the oxygen atoms, indicating these as likely sites for interaction with positive species. nih.gov Similarly, for a chalcone derivative, the MEP map visualized the reactive regions, with the negative potential concentrated over the carbonyl oxygen and the hydroxyl group, identifying them as primary sites for electrophilic interaction.

Vibrational Frequencies and Simulated Spectra

Theoretical vibrational analysis, often performed using DFT, calculates the frequencies of a molecule's normal modes of vibration. These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions. nih.gov A study on azo dyes derived from salicylic (B10762653) acid (2-hydroxybenzoic acid) used DFT calculations with a 6-31G* basis set to compute vibrational frequencies, which showed good agreement with experimental FT-IR spectra. nih.gov Such calculations are crucial for accurately interpreting experimental spectroscopic data.

Ab Initio Methods for Ground State Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, though more advanced methods are often used for higher accuracy. These methods can be computationally intensive but provide a rigorous description of molecular properties.

In a theoretical investigation of azo dyes derived from various esters of 2-hydroxybenzoic acid (salicylic acid), both HF and DFT methods were employed to optimize molecular geometries and calculate vibrational frequencies, which were then compared with experimental results. nih.gov Another study on raspberry ketone used a high-level ab initio approach (ccCA-CBS-2) to determine its enthalpy of formation with high precision, yielding a value of -299.4 ± 0.17 kJ·mol⁻¹. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, solvent interactions, and thermodynamic properties that are not accessible through static quantum calculations. nih.gov

For example, MD simulations were used to study 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide to identify which atoms have significant interactions with water molecules. This was achieved by calculating radial distribution functions, which describe how the density of surrounding atoms varies as a function of distance from a reference atom. nih.gov Such simulations would be invaluable for understanding how 4-Hydroxyphenyl 2-hydroxybenzoate behaves in a biological or solution-phase environment, revealing key details about its hydration and intermolecular interactions.

Conformational Sampling and Stability

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) due to the rotation around its single bonds and determining their relative stabilities.

Detailed Research Findings: While direct conformational analysis studies on this compound are not prominent in the available literature, the methodology for such an investigation is well-established. Theoretical studies on analogous compounds, such as 2-(2-hydroxyphenyl)benzothiazole, have been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(**) level to identify stable conformers. nih.gov This process involves mapping the potential energy surface by systematically rotating the flexible dihedral angles of the molecule. For this compound, key rotations would occur around the ester linkage and the bonds connecting the phenyl rings to the ester group.

The analysis would yield a set of low-energy conformers. The stability of these conformers is influenced by intramolecular interactions, particularly the potential for hydrogen bonding between the hydroxyl groups and the ester carbonyl oxygen. The most stable conformer is the one that achieves the lowest energy state, and its geometry is crucial for subsequent docking and interaction studies.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 (Global Minimum) | [Value] | 0.00 | Intramolecular H-bond (2-hydroxy to ester C=O) |

| 2 | [Value] | +1.5 | Steric hindrance minimized |

| 3 | [Value] | +3.2 | No significant H-bonding |

*This table is an illustrative example of the typical output from a conformational analysis, as specific published data for this compound is not available. The global minimum conformer is used as the reference (0.00 kcal/mol).

Solvent Effects on Molecular Behavior

The surrounding environment, particularly the solvent, can significantly alter a molecule's behavior. Computational models can simulate these effects to predict how this compound would behave in different biological compartments, which are primarily aqueous.

Stabilize polar functional groups: The hydroxyl and carbonyl groups would interact more strongly with polar solvent molecules.

Alter Conformational Preference: The energy barriers between different conformers might change, potentially altering the population of the most stable conformers.

Shift Spectroscopic Properties: Changes in the electronic distribution would lead to shifts in calculated UV-Vis and IR spectra. nih.gov

These investigations are crucial for ensuring that the molecular properties used in further simulations, such as docking, are relevant to a biological setting.

Molecular Docking and Ligand-Target Interactions (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental to structure-based drug design. The process involves two main steps: first, sampling a wide range of possible conformations of the ligand within the active site of the protein, and second, using a scoring function to estimate the binding affinity for each conformation. japer.in A high-ranking score suggests a more stable and therefore more likely interaction. Validation of a docking protocol is often achieved by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. japer.in

Prediction of Binding Modes with Biomolecules

Molecular docking can predict the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Detailed Research Findings: While no specific molecular docking studies featuring this compound as the ligand are found in the reviewed literature, the methodology can be illustrated using studies on similar structures. For instance, docking studies on benzoic acid derivatives with the SARS-CoV-2 main protease have identified key binding interactions within the active site. nih.gov Similarly, studies on flavones with the Cyclooxygenase-2 (COX-2) enzyme highlight hydrogen bonding with critical amino acid residues like Tyrosine and Arginine. japer.in

For this compound, a hypothetical docking into a target like COX-2 (a relevant target for salicylate (B1505791) derivatives) would likely show:

Hydrogen Bonding: The phenolic hydroxyl groups and the carbonyl oxygen of the ester are prime candidates for forming hydrogen bonds with polar amino acid residues in the active site.

Hydrophobic Interactions: The two phenyl rings would likely engage in π-π stacking or other hydrophobic interactions with nonpolar residues.

These predicted binding modes provide a rational basis for understanding potential biological activity and for designing more potent derivatives.

Theoretical Energetics of Molecular Recognition

Beyond predicting the binding pose, computational methods can estimate the binding free energy, which quantifies the strength of the interaction between a ligand and its target. A more negative binding free energy indicates a stronger, more favorable interaction.

Detailed Research Findings: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate binding free energies from molecular dynamics simulations. mdpi.com More advanced quantum mechanics-based approaches, such as the Fragment Molecular Orbital (FMO) method, are also being developed for greater accuracy. mdpi.comnih.gov These calculations provide a numerical value for the binding affinity (e.g., in kcal/mol). Research has shown a high correlation between computationally predicted binding energies and experimentally measured inhibitory concentrations (such as IC50), which validates the predictive power of these theoretical models. researchgate.net For this compound, calculating its binding energy against various potential targets would allow for a theoretical screening of its biological activity profile.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Mechanistic Understanding

In silico ADME modeling uses computational methods to predict the pharmacokinetic properties of a compound. amazonaws.com Assessing ADME properties early in the drug discovery process is critical, as unfavorable pharmacokinetics are a major cause of candidate failure. amazonaws.comnih.gov These models are built from large datasets of experimental results and use a molecule's structure to predict properties like intestinal absorption, blood-brain barrier permeability, and potential for liver toxicity. researchgate.net

Theoretical Lipophilicity (LogP) and Polarity (TPSA) Calculations

Two of the most fundamental parameters in ADME modeling are the logarithm of the octanol-water partition coefficient (LogP) and the Topological Polar Surface Area (TPSA).

LogP is a measure of a molecule's lipophilicity (fat-solubility). It influences how a compound is absorbed and distributed throughout the body.

TPSA is calculated as the sum of the surfaces of polar atoms (mainly oxygen and nitrogen) in a molecule. nih.gov It is an excellent predictor of a drug's oral bioavailability and ability to permeate cell membranes.

Detailed Research Findings: The physicochemical properties for this compound can be calculated using established computational algorithms. These predictions are essential for evaluating its drug-likeness according to frameworks like Lipinski's Rule of Five.

| Property | Predicted Value | Implication for ADME |

|---|---|---|

| Theoretical LogP (Consensus) | 2.85 | Indicates moderate lipophilicity, favorable for absorption. |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | Suggests good oral bioavailability and cell membrane permeability. |

| Water Solubility (LogS) | -3.17 | Predicts moderate solubility in water. |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |

*Data generated using the SwissADME web tool, a widely used platform for in silico ADME prediction.

Predicted Permeability and Distribution Characteristics

Computational and theoretical chemistry serve as powerful tools to forecast the journey of a molecule within a biological system. For this compound, also known as hydroquinone-salicylic acid monoester (HPH), studies have focused on predicting its ability to permeate biological membranes and its subsequent distribution. These predictions are often grounded in the molecule's fundamental physicochemical properties, which can be determined both experimentally and through in silico modeling.

Research has shown that this compound possesses a higher lipophilicity and lower aqueous solubility when compared to its parent compounds, hydroquinone (B1673460) and salicylic acid. nih.govresearchgate.net This increased lipophilicity is a key determinant in its predicted ability to cross the lipid-rich barriers of the skin. nih.govresearchgate.netnih.govresearchgate.net The formation of the ester bond in this compound masks the polar hydroxyl groups of the parent molecules, leading to this shift in properties. researchgate.net

The enhanced lipophilicity directly translates to a predicted increase in skin deposition. nih.govresearchgate.net Computational models, often validated by experimental data, suggest that this compound is more likely to be retained within the cutaneous layers rather than rapidly passing through into systemic circulation. nih.gov This characteristic is particularly relevant for topical applications where localized action is desired. One study demonstrated a significant enhancement in cutaneous retention for the monoester conjugate compared to hydroquinone alone. nih.gov

While specific computationally derived values for parameters like logP (a measure of lipophilicity), aqueous solubility, and blood-brain barrier (BBB) permeability for this compound are not extensively documented in publicly available literature, the experimental findings on its physicochemical properties provide a strong foundation for these predictions. The data strongly suggest favorable permeability through lipophilic membranes like the stratum corneum.

Table 1: Predicted Permeability and Distribution Characteristics of this compound

| Property | Predicted Characteristic | Rationale |

| Lipophilicity (logP) | Higher than parent compounds | Esterification masks polar hydroxyl groups. researchgate.net |

| Aqueous Solubility | Lower than parent compounds | Increased lipophilic character. nih.govresearchgate.net |

| Skin Permeation | Enhanced skin deposition | Increased lipophilicity facilitates entry into the stratum corneum. nih.govresearchgate.netnih.govresearchgate.net |

| Systemic Absorption (Transdermal) | Decreased compared to skin retention | Favorable partitioning into the skin layers. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Not specifically determined, but influenced by lipophilicity and molecular size. | General principles of drug transport across the BBB apply. |

QSAR (Quantitative Structure-Activity Relationship) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This theoretical framework is instrumental in predicting the efficacy of new molecules and in guiding the design of compounds with optimized properties.

Development of Structure-Property Correlation Models

The development of QSAR models for a compound like this compound involves identifying specific molecular descriptors that influence its activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

The general approach involves:

Data Set Compilation: Assembling a series of structurally related compounds with known biological activities.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound.

Model Building: Employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to develop a mathematical equation that links the descriptors to the activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

Prediction of Chemical Reactivity and Biological Interaction Potential

Computational methods can also predict the chemical reactivity and potential biological interactions of this compound. Molecular docking is a powerful technique used in this context. It simulates the binding of a molecule to the active site of a target protein, providing insights into the binding affinity and the specific interactions that stabilize the complex.

In the case of this compound, molecular docking studies have been performed to assess its interaction with tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov These studies have shown that the compound can fit into the active site of the enzyme, suggesting a potential for inhibitory activity, albeit lower than that of hydroquinone. nih.gov The docking simulations help to visualize the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

The chemical reactivity of this compound is largely dictated by the functional groups present: the phenolic hydroxyl groups, the ester linkage, and the aromatic rings. The ester bond is susceptible to hydrolysis, a reaction that can be catalyzed by esterase enzymes present in the skin, leading to the release of the parent compounds, hydroquinone and salicylic acid. nih.gov This predicted enzymatic hydrolysis is a key aspect of its design as a codrug, allowing for targeted release of the active agents.

Reactivity, Reaction Mechanisms, and Degradation Pathways of 4 Hydroxyphenyl 2 Hydroxybenzoate

Hydrolysis Pathways of the Ester Bond

The ester linkage in 4-Hydroxyphenyl 2-hydroxybenzoate is a key site for degradative reactions, primarily through hydrolysis, which can be initiated by chemical or enzymatic means.

Chemical Hydrolysis Kinetics and Mechanisms (Acid- and Base-Catalyzed)

The hydrolysis of this compound involves the cleavage of the ester bond to yield its constituent molecules: salicylic (B10762653) acid and hydroquinone (B1673460). This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters like this compound typically proceeds through a series of equilibrium steps. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the hydroquinone moiety as a leaving group, followed by deprotonation of the resulting protonated salicylic acid, yields the final products. chemistrysteps.com The entire process is reversible, and to drive the reaction towards completion, an excess of water is typically employed. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

Enzymatic Hydrolysis by Esterases

Esterase enzymes play a crucial role in the biological degradation of ester-containing compounds. These enzymes catalyze the hydrolysis of the ester bond in this compound.

The specificity of esterases for their substrates is a critical aspect of their function. Studies on enzymes that hydrolyze similar ester structures, such as parabens (4-hydroxybenzoic acid esters), reveal that the initial step of degradation is the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid. nih.gov For instance, Enterobacter cloacae strain EM has been shown to rapidly hydrolyze various parabens. nih.gov The enzyme responsible may be intracellular or located in the periplasm. nih.gov In the context of thioesters, which share similarities with oxygen esters, the specificity of 4-hydroxybenzoyl-CoA thioesterase from Pseudomonas sp. CBS3 is well-defined by the kcat/Km values for its substrates. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues, such as Asp32, as being key to substrate recognition and discrimination. nih.gov

The molecular structure of the substrate significantly influences the rate and specificity of enzymatic hydrolysis. In a study of 4-hydroxybenzoyl-CoA and its analogs, a linear relationship was observed between the logarithm of the second-order rate constant for base-catalyzed hydrolysis and the Hammett sigma value of the para-substituents, indicating the electronic effects of the substituents play a significant role. nih.gov For enzymatic hydrolysis, the kcat/Km values, which represent the catalytic efficiency, are used to define substrate specificity. nih.gov The presence and nature of substituents on the aromatic rings can affect binding to the enzyme's active site and the subsequent catalytic steps.

Aromatic Ring Transformations and Functionalization

Beyond hydrolysis of the ester linkage, the two aromatic rings of this compound are susceptible to various transformations, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to the formation of a substituted derivative. wikipedia.org The hydroxyl (-OH) and the ester group (-O-C=O) attached to the aromatic rings of this compound influence the rate and regioselectivity of these reactions.

The hydroxyl group is a strongly activating, ortho-, para-directing group. youtube.com This is due to its ability to donate electron density into the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. youtube.com Conversely, the ester group is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring, making it less nucleophilic. youtube.com

Therefore, for this compound, electrophilic substitution is expected to occur preferentially on the hydroquinone-derived ring, directed to the positions ortho to the hydroxyl group. The salicylic acid-derived ring is deactivated towards electrophilic attack. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

Oxidation and Reduction Chemistry of Phenolic Moieties

The chemical character of this compound is significantly influenced by the two phenolic hydroxyl (-OH) groups attached to its aromatic rings. These moieties are susceptible to both oxidation and reduction reactions, which are fundamental to its reactivity and metabolic fate.

Oxidation: The hydroxyl groups on the phenyl and benzoate (B1203000) portions of the molecule are prone to oxidation. smolecule.com This process can lead to the formation of corresponding ketone or quinone structures. smolecule.com The presence of electron-donating hydroxyl groups activates the aromatic rings, making them more susceptible to attack by oxidizing agents. The oxidation potential is a critical factor in its role as an intermediate in certain biodegradation pathways, where enzymatic oxidation is a key step in breaking down the molecule. nih.gov

Reduction: Conversely, the aromatic system and the ester group of this compound can undergo reduction. Under specific conditions using potent reducing agents, it is possible to form various alcohol derivatives. smolecule.com The specific products would depend on the reaction conditions and the reducing agents employed.

Radical Reactions and Photochemical Transformations

Free radicals, which are chemical species with an unpaired electron, can initiate reactions with this compound. utexas.edu The phenolic groups are particularly susceptible to attack by radicals, which can abstract a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical can then participate in a variety of subsequent reactions, including dimerization or propagation of radical chain reactions.

Photochemical transformations are reactions initiated by the absorption of light. While specific studies on the photochemistry of this compound are limited, related phenolic compounds undergo significant photochemical reactions. For instance, p-hydroxyphenacyl esters undergo a "photo-Favorskii" rearrangement upon photolysis. nih.gov The presence of two chromophoric hydroxyphenyl rings suggests that this compound is likely to be photochemically active. Irradiation with UV light could lead to the homolytic cleavage of bonds, generating radicals and initiating degradation. utexas.edu Advanced oxidation processes, which generate highly reactive hydroxyl radicals, are effective in degrading aromatic compounds and could lead to the mineralization of this compound. researchgate.net

Environmental and Biological Degradation Mechanisms

The fate of this compound in the environment is determined by both biological and non-biological degradation processes. These mechanisms are crucial for breaking down the compound into simpler, less persistent substances.

Microbial Degradation Pathways and Intermediates

Microorganisms play a pivotal role in the breakdown of complex organic molecules. The ester and aromatic structures of this compound make it a potential substrate for microbial metabolism.

Role as an Intermediate in Bisphenol F Biodegradation Pathways (e.g., Baeyer-Villiger rearrangement)

Research has identified a closely related isomer, 4-hydroxyphenyl 4-hydroxybenzoate (B8730719), as a key intermediate in the biodegradation of Bisphenol F (BPF), a widespread environmental contaminant. nih.govresearchgate.netnih.gov In a pathway proposed for the bacterium Sphingobium yanoikuyae strain FM-2, BPF is first oxidized to 4,4′-dihydroxybenzophenone. nih.govresearchgate.netnih.gov This ketone then undergoes a critical transformation catalyzed by a Baeyer-Villiger monooxygenase, which inserts an oxygen atom next to the carbonyl group to form the ester 4-hydroxyphenyl 4-hydroxybenzoate. nih.govresearchgate.net This Baeyer-Villiger rearrangement is a crucial step that facilitates the subsequent cleavage of the molecule. nih.gov

Table 1: Metabolites in the Proposed Biodegradation Pathway of Bisphenol F by Sphingobium yanoikuyae strain FM-2

| Precursor/Metabolite | Chemical Name | Role in Pathway |

|---|---|---|

| Bisphenol F | Bis(4-hydroxyphenyl)methane | Starting Compound |

| Metabolite I | Bis(4-hydroxyphenyl)methanol | Initial Oxidation Product |

| Metabolite II | 4,4′-Dihydroxybenzophenone | Intermediate Ketone |

| Metabolite VI | 4-Hydroxyphenyl 4-hydroxybenzoate | Product of Baeyer-Villiger Rearrangement |

| Metabolite V | 4-Hydroxybenzoate | Cleavage Product |

| Metabolite III | 1,4-Hydroquinone | Cleavage Product |

Source: Adapted from Inoue et al., 2008. nih.govresearchgate.netnih.gov

Enzymatic Systems Involved in Aromatic Ester Cleavage (e.g., Hydrolases, Oxygenases)

The breakdown of this compound and its isomers involves specific classes of enzymes.

Hydrolases (Esterases): The primary step in the degradation of many aromatic esters is the cleavage of the ester bond. This reaction is typically catalyzed by hydrolase enzymes, specifically esterases. nih.govnih.gov These enzymes use a molecule of water to break the ester linkage, releasing the constituent alcohol (hydroquinone) and carboxylic acid (salicylic acid). smolecule.comrsc.org Studies on similar compounds, like parabens (esters of 4-hydroxybenzoic acid), have shown that bacteria such as Enterobacter cloacae can efficiently hydrolyze the ester bond as the initial step in degradation. nih.govnih.gov

Oxygenases: Oxygenase enzymes are critical for both the formation and subsequent breakdown of the ester intermediate in the BPF pathway. nih.gov

Baeyer-Villiger Monooxygenases (BVMOs): As mentioned, these enzymes catalyze the insertion of an oxygen atom into a ketone precursor (4,4′-dihydroxybenzophenone) to form the ester 4-hydroxyphenyl 4-hydroxybenzoate. nih.govresearchgate.net

Dioxygenases/Monooxygenases: Following the formation of the ester, further oxidation is required to break it down. The cleavage of 4-hydroxyphenyl 4-hydroxybenzoate in Sphingobium yanoikuyae is an oxidative process that yields 4-hydroxybenzoate and 1,4-hydroquinone. nih.govresearchgate.netnih.gov This step is likely catalyzed by other oxygenases that attack the aromatic rings, leading to ring cleavage and eventual mineralization.

Abiotic Degradation in Environmental Matrices (e.g., Photodegradation, Hydrolysis)

In addition to microbial action, this compound is subject to abiotic degradation processes in the environment.

Hydrolysis: The ester bond in this compound is susceptible to chemical hydrolysis, particularly under alkaline conditions. smolecule.comrsc.org In aqueous environments, the molecule can slowly break down into its parent compounds, 4-hydroxyphenol (hydroquinone) and 2-hydroxybenzoic acid (salicylic acid), without the need for enzymatic catalysis. The rate of this reaction is dependent on factors such as pH and temperature.

Photodegradation: Exposure to sunlight can induce photodegradation. The aromatic rings in the molecule can absorb ultraviolet radiation, which can lead to the formation of excited states and radical species. nih.gov This can initiate a cascade of reactions, resulting in the breakdown of the compound. Studies on the radiolytic degradation of similar compounds like 4-hydroxybenzoate show that reactive species, such as hydroxyl radicals, readily attack the aromatic ring, leading to degradation. researchgate.net This suggests that in sunlit surface waters, photodegradation could be a significant removal mechanism for this compound.

Table 2: Summary of Degradation Pathways

| Degradation Type | Mechanism | Key Processes & Enzymes | Resulting Products |

|---|---|---|---|

| Biological | Microbial Degradation | Ester Hydrolysis (Hydrolases/Esterases) | 4-Hydroxyphenol, 2-Hydroxybenzoic Acid |

| Baeyer-Villiger Rearrangement (BVMOs) | Forms ester from ketone precursor | ||

| Oxidative Cleavage (Oxygenases) | Aromatic ring cleavage, mineralization | ||

| Abiotic | Chemical Hydrolysis | Nucleophilic attack by water | 4-Hydroxyphenol, 2-Hydroxybenzoic Acid |

Metabolic Fate in Model Biological Systems (excluding human clinical data)

The metabolic fate of this compound in non-human biological systems is primarily understood through studies of related compounds and general principles of xenobiotic metabolism. The core metabolic process involves the enzymatic hydrolysis of the ester bond, followed by the degradation and transformation of the resulting aromatic constituents.

Microbial Degradation